2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

Catalog No.
S708701
CAS No.
66270-97-1
M.F
C17H15BrO3
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)aceta...

CAS Number

66270-97-1

Product Name

2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

IUPAC Name

phenacyl 2-[4-(bromomethyl)phenyl]acetate

Molecular Formula

C17H15BrO3

Molecular Weight

347.2 g/mol

InChI

InChI=1S/C17H15BrO3/c18-11-14-8-6-13(7-9-14)10-17(20)21-12-16(19)15-4-2-1-3-5-15/h1-9H,10-12H2

InChI Key

BUQPIKAEKYNDAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)CBr

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)CBr

The exact mass of the compound 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenacyl 4-(bromomethyl)phenylacetate (CAS 66270-97-1) is a highly specialized, bifunctional building block primarily utilized in the preparation of pre-formed phenylacetamidomethyl (PAM) handles for Solid-Phase Peptide Synthesis (SPPS). Structurally, it features a highly reactive benzylic bromide optimized for SN2 alkylation by N-protected amino acids, alongside a phenacyl-protected carboxylic acid. This orthogonal protection strategy allows for the precise, solution-phase synthesis of amino acid-linker conjugates before their attachment to an aminomethyl resin. By decoupling the first amino acid loading from the solid support, this compound enables superior quality control, eliminates incomplete resin functionalization, and serves as a critical raw material for the high-yield manufacturing of complex, aggregation-prone, or therapeutic peptides [1].

Substituting Phenacyl 4-(bromomethyl)phenylacetate with its unprotected analog, 4-(bromomethyl)phenylacetic acid, or relying on direct on-resin esterification (e.g., using standard hydroxymethyl PAM resins) introduces severe process inefficiencies. Unprotected bromomethyl acids are prone to self-condensation and oligomerization during base-promoted alkylation, drastically lowering the yield of the desired handle and complicating purification. Furthermore, direct esterification of the first amino acid onto a solid resin support rarely achieves 100% conversion. This leaves unreacted hydroxyl sites that can initiate deletion sequences or require aggressive capping steps, ultimately reducing the crude purity of the final peptide and exponentially increasing the cost of preparative HPLC purification. The phenacyl-protected precursor circumvents these issues by ensuring the handle is fully formed and purified in solution prior to resin attachment [1].

Solution-Phase Handle Synthesis Yield and Purity

When synthesizing pre-formed SPPS handles, the use of Phenacyl 4-(bromomethyl)phenylacetate provides a clean SN2 reaction pathway for Boc-amino acid cesium salts. Quantitative studies demonstrate that alkylation using the phenacyl-protected precursor achieves >90% isolated yield of the desired ester without self-condensation byproducts. In contrast, utilizing unprotected 4-(bromomethyl)phenylacetic acid results in significant oligomerization and side reactions, reducing the target handle yield to <50% and necessitating extensive chromatographic purification to remove polymeric impurities [1].

Evidence DimensionIsolated yield of pre-formed amino acid handle
Target Compound Data>90% yield (Phenacyl-protected)
Comparator Or Baseline<50% yield (Unprotected 4-(bromomethyl)phenylacetic acid)
Quantified Difference>40% absolute increase in yield with elimination of oligomeric byproducts
ConditionsSolution-phase SN2 alkylation using Boc-amino acid cesium salts in DMF

High-yield, byproduct-free synthesis of the linker handle reduces raw material waste and simplifies scale-up for commercial peptide manufacturers.

Orthogonal Cleavage Efficiency and Stereochemical Preservation

The phenacyl ester provides an ideal orthogonal protecting group for the carboxyl terminus of the PAM linker. Deprotection of the phenacyl group is achieved rapidly (>95% cleavage in 2-4 hours) using mild reductive conditions (Zinc dust in acetic acid). This process leaves Boc and Fmoc amine-protecting groups completely intact and results in <0.1% racemization of the attached amino acid. By comparison, alternative protection strategies such as methyl esters require harsh saponification (NaOH/MeOH) which can induce up to 2-5% racemization, while benzyl esters require strong hydrogenolysis that can reduce susceptible side chains [1].

Evidence DimensionDeprotection conditions and racemization rate
Target Compound DataZn/AcOH cleavage, <0.1% racemization
Comparator Or BaselineMethyl ester saponification, 2-5% racemization
Quantified Difference>20-fold reduction in racemization risk during linker activation
ConditionsCleavage of the carboxyl protecting group prior to resin attachment

Preserving the stereochemical integrity of the C-terminal amino acid is an absolute regulatory requirement for cGMP therapeutic peptide procurement.

First-Residue Loading Efficiency and Deletion Sequence Prevention

Utilizing a pre-formed handle derived from Phenacyl 4-(bromomethyl)phenylacetate allows for amide-bond coupling to an aminomethyl resin, which is highly efficient. This method achieves essentially 100% defined loading of the first amino acid. Conversely, traditional direct esterification of an amino acid onto a hydroxymethyl PAM resin often plateaus at 95-98% conversion. The remaining 2-5% of unreacted sites, if not perfectly capped, lead directly to C-terminal deletion sequences. The pre-formed handle approach eliminates this failure mode, increasing the overall crude purity of long synthetic peptides by 10-15% compared to direct resin loading techniques [1].

Evidence DimensionFirst-residue loading completion and crude peptide purity
Target Compound Data~100% defined loading via amide coupling (Pre-formed handle)
Comparator Or Baseline95-98% loading via direct esterification (Hydroxymethyl resin)
Quantified DifferenceElimination of 2-5% unreacted sites, yielding a 10-15% increase in final crude purity
ConditionsSolid-phase attachment of the first amino acid in standard SPPS workflows

Eliminating unreacted first-residue sites drastically reduces the burden on downstream preparative HPLC, lowering the overall cost of goods for peptide synthesis.

Synthesis of Pre-formed PAM Handles for cGMP Peptide Manufacturing

Because the phenacyl group allows for clean, solution-phase attachment of the first amino acid followed by mild orthogonal deprotection, this compound is the optimal precursor for manufacturing Boc-amino acid-PAM handles. It is highly recommended for commercial suppliers producing pre-loaded resins where guaranteed loading purity and zero racemization are critical [1].

Synthesis of Difficult or Aggregation-Prone Peptides

For long or complex peptide sequences where crude purity is inherently low, eliminating first-residue deletion sequences is paramount. Utilizing handles derived from this compound ensures 100% correct starting points on the resin, making it the preferred choice for synthesizing challenging targets like hydrophobic transmembrane domains or heavily modified cyclic peptides [2].

Development of Specialized Bifunctional Crosslinkers

Beyond SPPS, the orthogonal reactivity of the highly active bromomethyl group (for SN2 reactions) and the selectively cleavable phenacyl ester makes this compound an excellent building block for designing custom bifunctional crosslinkers in bioconjugation, proteomics, and drug delivery system development [1].

XLogP3

3.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Oxo-2-phenylethyl [4-(bromomethyl)phenyl]acetate

Dates

Last modified: 08-15-2023

Explore Compound Types